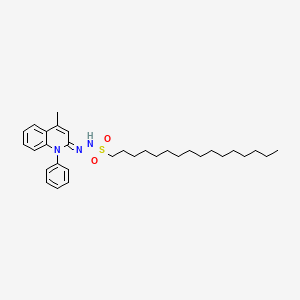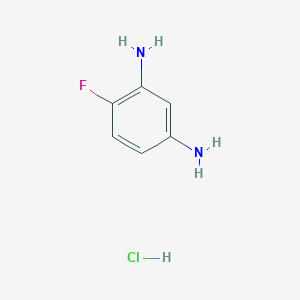
2,4-Diaminofluorobenzene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diaminofluorobenzene hydrochloride is an organic compound with the molecular formula C6H8ClFN2 It is a derivative of fluorobenzene, where two amino groups are substituted at the 2 and 4 positions, and it is combined with hydrochloric acid to form the hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diaminofluorobenzene hydrochloride typically involves the hydrogenation reduction of 2,4-dinitrofluorobenzene. The reaction is carried out in the presence of a catalyst, such as Raney nickel, and ethanol as the solvent. The reaction conditions include hydrogenation at room temperature under a pressure of 1.0 MPa for approximately 8 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial production .
化学反応の分析
Types of Reactions: 2,4-Diaminofluorobenzene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be further reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitrofluorobenzene derivatives.
Reduction: Fluorobenzene amines.
Substitution: Alkylated or acylated fluorobenzene derivatives.
科学的研究の応用
2,4-Diaminofluorobenzene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,4-diaminofluorobenzene hydrochloride involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various enzymes and receptors, leading to modulation of their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
類似化合物との比較
2,4-Diaminotoluene: Similar structure but with a methyl group instead of a fluorine atom.
2,4-Diaminoanisole: Contains a methoxy group instead of a fluorine atom.
2,4-Diaminophenol: Has a hydroxyl group instead of a fluorine atom.
Uniqueness: 2,4-Diaminofluorobenzene hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
特性
分子式 |
C6H8ClFN2 |
|---|---|
分子量 |
162.59 g/mol |
IUPAC名 |
4-fluorobenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3H,8-9H2;1H |
InChIキー |
FXJLUYPJRDHMFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



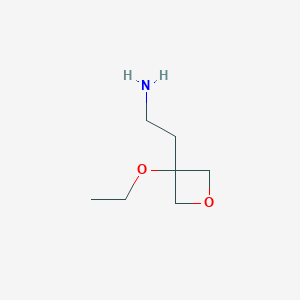
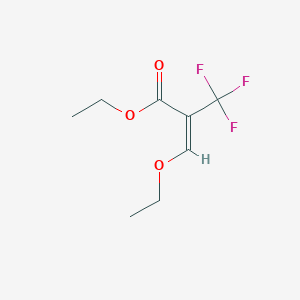

![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)

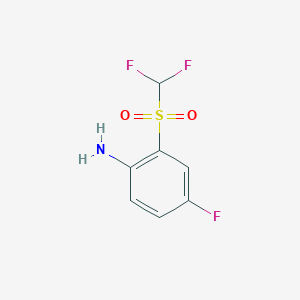
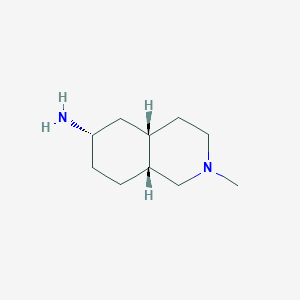

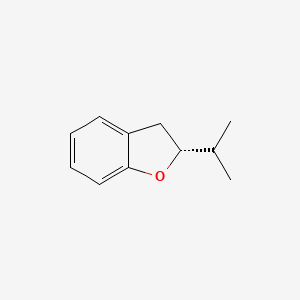
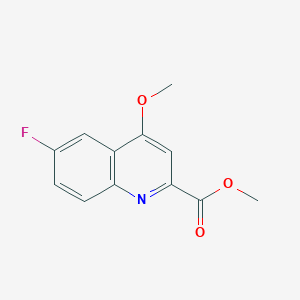
![5-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12868270.png)
